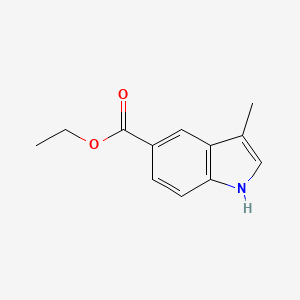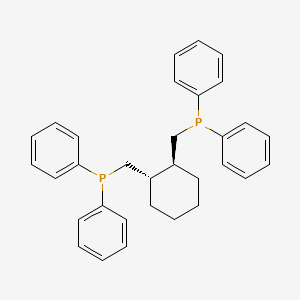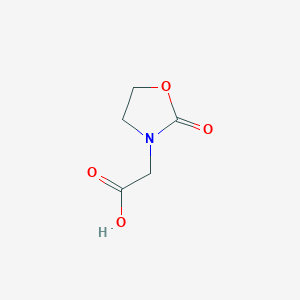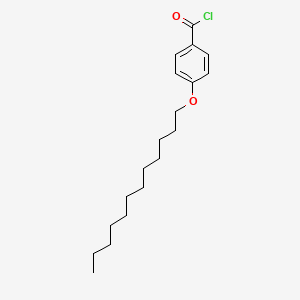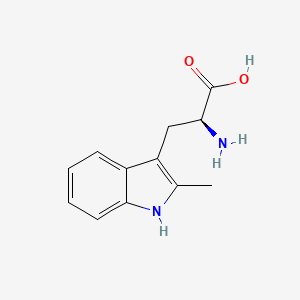
2-甲基-L-色氨酸
描述
2-Methyl-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. In this compound, the hydrogen at position 2 on the indole ring is replaced by a methyl group . This modification imparts unique properties to 2-Methyl-L-tryptophan, making it a subject of interest in various scientific fields.
科学研究应用
2-Methyl-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
Target of Action
2-Methyl-L-Tryptophan (2-MT) primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins play a significant role in the biosynthesis of Thiostrepton, a thiopeptide antibiotic .
Mode of Action
The mode of action of 2-MT involves its processing through tandem transamination and selective oxygenation, which initiates a highly reactive rearrangement . This rearrangement involves selective C2 N1 bond cleavage via hydrolysis for indole ring-opening, closely coupled with C2 N1 bond formation via condensation for recyclization and ring expansion . This results in the production of a quinoline ketone intermediate .
Biochemical Pathways
2-MT affects the biochemical pathways of L-Tryptophan metabolism. L-Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via L-Tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .
Result of Action
The result of 2-MT’s action is the initiation of indole ring expansion in the biosynthesis of Thiostrepton . This indole ring-expansion mechanism is unusual and represents a new strategy found in nature for L-Tryptophan-based functionalization .
Action Environment
The action of 2-MT can be influenced by various environmental factors. For instance, the gut microbiota can influence L-Tryptophan metabolism, which 2-MT is involved in . Additionally, the efficacy and stability of 2-MT could potentially be affected by factors such as pH, temperature, and the presence of other compounds, although specific studies on these aspects are currently lacking.
生化分析
Biochemical Properties
2-Methyl-L-tryptophan participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the metabolism of L-tryptophan, which is an essential amino acid required for protein synthesis . The enzymes involved in its metabolism, metabolites themselves, or their receptors represent potential therapeutic targets .
Cellular Effects
2-Methyl-L-tryptophan can have various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruptions in L-tryptophan metabolism, which 2-Methyl-L-tryptophan is involved in, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-L-tryptophan involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the metabolism of L-tryptophan via the kynurenine and serotonin pathways .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-L-tryptophan can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-L-tryptophan can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-L-tryptophan is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Methyl-L-tryptophan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Methyl-L-tryptophan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-L-tryptophan can be synthesized through several methods. One common approach involves the methylation of L-tryptophan using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2-Methyl-L-tryptophan often leverages microbial fermentation. Escherichia coli, a well-characterized microorganism, is genetically engineered to overproduce the compound. This method is environmentally friendly and cost-effective compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: 2-Methyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of the indole ring can be achieved using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an organic solvent.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: 2-Methylindoline.
Substitution: 2-Bromo-2-methyl-L-tryptophan.
相似化合物的比较
L-tryptophan: The parent compound, essential for protein synthesis and serotonin production.
α-Methyl-L-tryptophan: Another derivative with a methyl group at the alpha position, used in radioligand therapy.
Uniqueness: 2-Methyl-L-tryptophan is unique due to its specific methylation at the indole ring, which significantly alters its biochemical properties and enhances its potential as an immunomodulatory agent .
属性
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955096 | |
| Record name | 2-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-32-5 | |
| Record name | 2-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


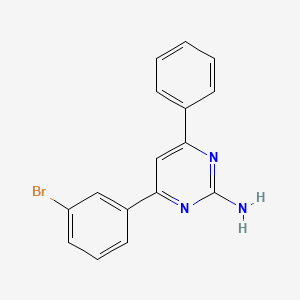

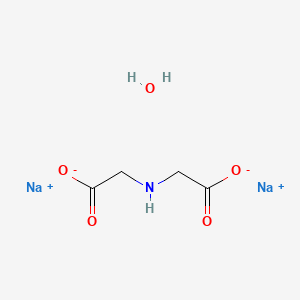
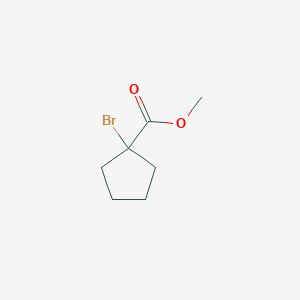

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)

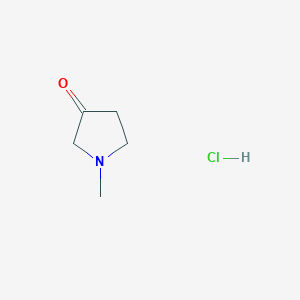
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)
